molecular formula C20H27NO2 B5773055 N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE

Cat. No.: B5773055
M. Wt: 313.4 g/mol
InChI Key: YWKJYOVVODVRKV-UHFFFAOYSA-N
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Description

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE is an organic compound characterized by its unique structure, which includes a benzyloxy group and a methoxy group attached to a benzylamine backbone

Properties

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]pentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-4-18(5-2)21-14-17-11-12-19(22-3)20(13-17)23-15-16-9-7-6-8-10-16/h6-13,18,21H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKJYOVVODVRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-benzyloxy-3-methoxybenzyl alcohol. This can be achieved through the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.

    Alkylation: The benzyloxy intermediate is then subjected to alkylation with 1-ethylpropylamine under suitable conditions to form the desired amine compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Reduced amines or alcohols

    Substitution: Substituted benzylamines

Scientific Research Applications

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a lead compound for drug development.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-[3-(4-MORPHOLINYL)PROPYL]AMINE
  • N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-(2-THIENYLMETHYL)AMINE

Uniqueness

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE is unique due to its specific substitution pattern on the benzylamine backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE is an organic compound with a unique molecular structure that includes a benzyloxy group and a methoxy group attached to a benzylamine backbone. This structural configuration suggests potential biological activities, which have been explored in various scientific studies.

  • Molecular Formula : C₁₆H₁₈N₁O₂
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 68360-39-4

The compound's properties make it a candidate for various applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups enhance its binding affinity and specificity, potentially modulating the activity of these targets, which leads to various biological effects.

Antioxidant Activity

Research into related compounds has demonstrated significant antioxidant properties, which may be relevant to the biological activity of this compound. The presence of methoxy groups is often associated with enhanced radical scavenging activity, contributing to cellular protection against oxidative stress.

Anti-inflammatory Effects

Compounds with similar chemical structures have been investigated for their anti-inflammatory effects. The modulation of inflammatory pathways by such compounds could be a potential area for exploring the therapeutic applications of this compound in conditions like arthritis or other inflammatory diseases .

Synthesis and Evaluation

The synthesis of this compound typically involves the alkylation of the benzyloxy intermediate with 1-ethylpropylamine. This synthetic route has been optimized for yield and purity, making it suitable for further biological evaluation.

Structure-Activity Relationship (SAR)

Studies on the SAR of benzylamine derivatives indicate that modifications at the benzylamine backbone significantly influence biological activity. Electron-withdrawing groups tend to enhance anticonvulsant properties, while electron-donating groups may diminish them . This insight can guide future modifications to improve the pharmacological profile of this compound.

Compound Biological Activity Key Findings
N-benzyl derivativesAnticonvulsantEffective in MES models
Methoxy-substituted compoundsAntioxidantEnhanced radical scavenging
Benzylamine analogsAnti-inflammatoryModulation of inflammatory pathways

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